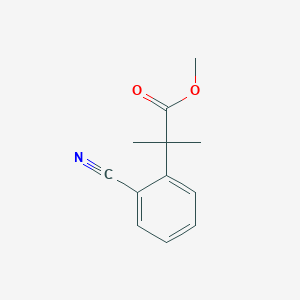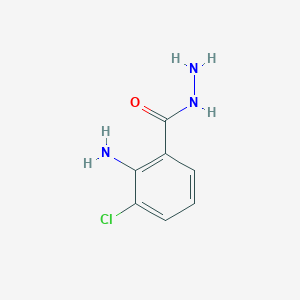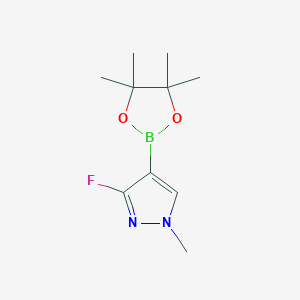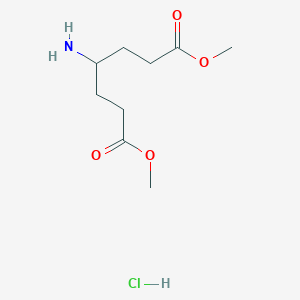
methyl 2-(2-cyanophenyl)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-cyanophenyl)-2-methylpropanoate, also known as methyl 2-cyano-2-methylpropionate, is a chemical compound belonging to the family of carboxylic acids. It is a colorless liquid with a pungent odor, and it is widely used as a flavoring and fragrance agent in food and cosmetics. It is also used in the synthesis of pharmaceuticals and other compounds.
Applications De Recherche Scientifique
Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate has been studied for its potential applications in the fields of medicine, biotechnology, and agriculture. In medicine, it has been investigated as a potential anti-inflammatory agent, and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In biotechnology, it has been studied as a potential reagent for the detection of proteins. In agriculture, it has been studied as a potential herbicide.
Mécanisme D'action
Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that catalyzes the production of prostaglandins, which are hormones involved in inflammation. Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate binds to the active site of the enzyme, preventing its activity and thus reducing inflammation.
Biochemical and Physiological Effects
Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate has been found to have anti-inflammatory and analgesic effects. It has been shown to reduce the production of prostaglandins, which are hormones involved in inflammation. It has also been found to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). In addition, it has been found to reduce pain and swelling in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate is a relatively inexpensive compound, and it is readily available from chemical suppliers. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is a relatively toxic compound, and should be handled with care in the laboratory.
Orientations Futures
Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate has potential applications in the fields of medicine, biotechnology, and agriculture. In medicine, further research is needed to investigate its potential as an anti-inflammatory agent and as an inhibitor of COX-2. In biotechnology, further research is needed to explore its potential as a reagent for the detection of proteins. In agriculture, further research is needed to explore its potential as a herbicide.
Méthodes De Synthèse
Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate can be synthesized by the Fischer esterification of methyl 2-(2-cyanophenyl)-2-methylpropanoate 2-cyano-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropionate and 2-cyanophenol. The reaction takes place in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at temperatures ranging from 50 to 100°C. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Propriétés
IUPAC Name |
methyl 2-(2-cyanophenyl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,11(14)15-3)10-7-5-4-6-9(10)8-13/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLPNAOZFCQAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-cyanophenyl)-2-methylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-2-[(1R,2R)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B6603566.png)
![2-[(4-acetylphenyl)sulfanyl]acetic acid](/img/structure/B6603571.png)




![ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6603597.png)

![[N'-(adamantan-1-yl)carbamimidoyl]urea](/img/structure/B6603610.png)

![tert-butyl 4-{[methyl({4-oxo-4H-pyrano[2,3-b]pyridin-7-yl})amino]methyl}piperidine-1-carboxylate](/img/structure/B6603630.png)


![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B6603658.png)